Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate
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Overview
Description
Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The conversion proceeds via diazotization of one of the amine groups .Molecular Structure Analysis
Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . The structure of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine includes a benzyl group attached to the triazole ring .Chemical Reactions Analysis
Benzotriazole is a weak acid with a pKa = 8.2. It is a very weak Brønsted base with pKa < 0. Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons .Physical and Chemical Properties Analysis
Benzotriazole is a white-to-light tan solid with a melting point of 100 °C and a boiling point of 350 °C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl N-[benzotriazol-1-yl(phenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-21(27-15-16-9-3-1-4-10-16)22-20(17-11-5-2-6-12-17)25-19-14-8-7-13-18(19)23-24-25/h1-14,20H,15H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRJXYLOTHWDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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